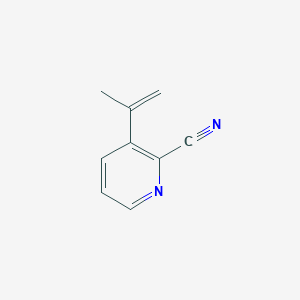

3-(Prop-1-en-2-yl)picolinonitrile, 97% (stabilized with TBC)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Prop-1-en-2-yl)picolinonitrile, 97% (stabilized with TBC) is a useful research compound. Its molecular formula is C9H8N2 and its molecular weight is 144.17 g/mol. The purity is usually 95%.

The exact mass of the compound 3-(Prop-1-en-2-yl)picolinonitrile, 97% (stabilized with TBC) is 144.068748264 g/mol and the complexity rating of the compound is 199. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(Prop-1-en-2-yl)picolinonitrile, 97% (stabilized with TBC) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Prop-1-en-2-yl)picolinonitrile, 97% (stabilized with TBC) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Approaches : 3-Hydroxy-4-substituted picolinonitriles, including derivatives of 3-(Prop-1-en-2-yl)picolinonitrile, can be synthesized via gold(I)-catalyzed cyclization and subsequent N–O bond cleavage under mild conditions (Fukuhara et al., 2018).

Reactions and Derivatives : Propynal hydrazones, related to 3-(Prop-1-en-2-yl)picolinonitrile, can be converted to 3-aminoacrylonitriles in the presence of copper catalysts. This involves C-N bond formation and β-elimination, indicating the compound's reactivity and potential for forming derivatives (Nakamura et al., 2010).

Metal-Organic Frameworks (MOFs) : Compounds like 1,3-Bis(5′-methyl-2,2′-bipyrid-5-yl)propane, which can be synthesized from 3-picoline, a structurally similar compound to 3-(Prop-1-en-2-yl)picolinonitrile, are used in the formation of MOFs. These frameworks have applications in catalysis and gas storage (Albrecht & Riether, 1996).

Organic Synthesis : Oxidative ammonolysis of 2-picoline, a related compound, results in picolinonitrile, indicating potential routes for the synthesis of 3-(Prop-1-en-2-yl)picolinonitrile (Afanas'eva et al., 1969).

Coordination Compounds : Synthesis of novel nickel(II) complexes, involving similar compounds, suggests potential for 3-(Prop-1-en-2-yl)picolinonitrile to form coordination compounds useful in materials science (Lei et al., 2013).

Chemical Reactions and Mechanisms : Investigations into the ammoxidation of 3-picoline provide insights into the reaction mechanisms potentially relevant to 3-(Prop-1-en-2-yl)picolinonitrile, contributing to our understanding of its chemical behavior (Andersson, 1986).

Applications in Pharmaceutical and Material Science

Antimicrobial Activities : Derivatives of acrylonitrile and propanenitrile, structurally related to 3-(Prop-1-en-2-yl)picolinonitrile, exhibit antimicrobial properties, hinting at potential pharmaceutical applications (Makawana et al., 2011).

Electroluminescent Properties : Derivatives of dihydroacridine linked with picolinonitrile have been studied for their electroluminescent properties, suggesting potential use in organic light-emitting diodes (OLEDs) (Liu et al., 2018).

Organic Synthesis for Drug Development : Compounds like 2-picolinium bromide are used to synthesize heterocycles, with promising biological activity, indicating potential drug development pathways involving 3-(Prop-1-en-2-yl)picolinonitrile (Darwish, 2008).

Mechanism of Action

Target of Action

The primary target of 3-(Prop-1-en-2-yl)picolinonitrile is tubulin . Tubulin is a protein that forms microtubules, which are essential components of the cell’s cytoskeleton and play a crucial role in cell division .

Mode of Action

This compound interacts with tubulin at the colchicine-binding site . This interaction inhibits the polymerization of tubulin, disrupting the formation of microtubules .

Biochemical Pathways

The disruption of microtubule formation affects the mitotic spindle, a structure required for chromosome segregation during cell division . This leads to cell cycle arrest in the G2/M phase and ultimately results in cellular apoptosis .

Pharmacokinetics

These properties suggest that the compound can be absorbed in the gastrointestinal tract and can cross the blood-brain barrier, potentially affecting its bioavailability .

Result of Action

The compound has demonstrated significant in vitro antiproliferative activities in MCF-7 breast cancer cells . It has been shown to cause a significant reduction in tubulin polymerization, leading to cell cycle arrest and cellular apoptosis .

Action Environment

The compound is stable in an inert atmosphere at 2-8°C . Environmental factors such as temperature and atmospheric conditions can influence the compound’s action, efficacy, and stability .

Properties

IUPAC Name |

3-prop-1-en-2-ylpyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-7(2)8-4-3-5-11-9(8)6-10/h3-5H,1H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGFFSNKEUFVTAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=C(N=CC=C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6357842.png)

![8-Trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6357846.png)

![2-Amino-6-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6357880.png)